N-(3,4-Dimethoxyphenyl)formamide
Description
N-(3,4-Dimethoxyphenyl)formamide is a formamide derivative featuring a 3,4-dimethoxyphenyl group attached to the nitrogen atom. It serves as a key intermediate in synthesizing bioactive compounds, including isoquinoline alkaloids and pharmaceuticals like Tetrabenazine . Its structure combines the electron-donating methoxy groups with the polar formamide moiety, influencing its reactivity and interactions in biological systems.
Properties
CAS No. |
33904-02-8 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)formamide |
InChI |
InChI=1S/C9H11NO3/c1-12-8-4-3-7(10-6-11)5-9(8)13-2/h3-6H,1-2H3,(H,10,11) |
InChI Key |
LNHSHBXBIIMJCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Donating Effects : Methoxy groups (3,4-OCH₃) enhance resonance stabilization compared to methyl groups, affecting electronic properties and reactivity .
- Polar Surface Area (PSA): Compounds with aminophenyl groups (e.g., 286.33 g/mol derivative) exhibit higher PSA, suggesting improved solubility and target binding .
- Lipophilicity : Methyl substituents (e.g., N-(3,4-Dimethylphenyl)-N-methylformamide) increase logP values, favoring membrane permeability .
Key Observations :
- Leuckart Reaction : Efficient for synthesizing formamides with secondary amines (e.g., N-(1-(3,4-dimethoxyphenyl)propan-2-yl)formamide) .
- Deuterated Derivatives: Deuterated methanol (CD₃OD) enables isotopic labeling for pharmacokinetic studies .
Key Observations :
- Antimicrobial Potential: Benzamide derivatives exhibit notable activity against Gram-positive bacteria .
- Cytotoxicity : Propenamide derivatives from Evodia rutaecarpa show weak antiproliferative effects .
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